ETHYL 2-{[3-ACETYL-1-(3-BROMOPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE
Overview
Description
ETHYL 2-{[3-ACETYL-1-(3-BROMOPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a unique structure that includes an indole core, a bromophenyl group, and an ethyl acetate moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[3-ACETYL-1-(3-BROMOPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent. The final step involves the esterification of the indole derivative with ethyl acetate under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[3-ACETYL-1-(3-BROMOPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., basic or acidic).
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted products with different functional groups replacing the bromine atom.
Scientific Research Applications
ETHYL 2-{[3-ACETYL-1-(3-BROMOPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-{[3-ACETYL-1-(3-BROMOPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The bromophenyl group may enhance the compound’s binding affinity and specificity, while the ethyl acetate moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
ETHYL 2-{[3-ACETYL-1-(3-BROMOPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with similar indole core but different functional groups.
1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea: A compound with similar bromophenyl and indole moieties but different substituents.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with different functional groups and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[3-acetyl-1-(3-bromophenyl)-2-methylindol-5-yl]oxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO4/c1-4-26-20(25)12-27-17-8-9-19-18(11-17)21(14(3)24)13(2)23(19)16-7-5-6-15(22)10-16/h5-11H,4,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVFAQHASNHXMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)N(C(=C2C(=O)C)C)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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